N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein tyrosine kinases (PTKs), which play a crucial role in various cellular processes such as growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an inhibitor of protein tyrosine kinases, which are involved in many cellular processes.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein tyrosine kinases (PTKs). These enzymes are responsible for the phosphorylation of tyrosine residues in proteins, which is a key step in many signaling pathways. By inhibiting PTKs, this compound can disrupt these pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with potential biological activities.
Uniqueness
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H17ClN6 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-10-13(20)8-9-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
VUDFVBZTRGWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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